5-bromo-N-methylpyridin-3-amine
Overview
Description
5-Bromo-N-methylpyridin-3-amine is a chemical compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 . It is used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves a Suzuki cross-coupling reaction. This reaction involves the use of 5-bromo-2-methylpyridin-3-amine (1) directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids . Another method involves the reaction of 5-bromo-2-methylpyridin-3-amine (1) with acetic anhydride .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7BrN2/c1-8-6-2-5(7)3-9-4-6/h2-4,8H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
Amines, such as this compound, can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides . They can also be alkylated with alkyl halides to form quaternary ammonium salts, which can undergo Hofmann elimination to produce alkenes .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound has a molecular weight of 187.04 .Scientific Research Applications
Synthesis of Novel Pyridine Derivatives : A study by Ahmad et al. (2017) described the synthesis of novel pyridine derivatives through a palladium-catalyzed Suzuki cross-coupling reaction using 5-bromo-2-methylpyridin-3-amine. These derivatives were evaluated for their potential as chiral dopants for liquid crystals and showed various biological activities, including anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).
Selective Amination Reactions : Ji et al. (2003) and Stroup et al. (2007) both explored selective amination reactions involving pyridine derivatives. Ji et al. achieved high yields in amination of 5-bromo-2-chloropyridine using a palladium-xantphos complex. Stroup et al. discussed the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, demonstrating selective substitution under various conditions (Ji et al., 2003); (Stroup et al., 2007).
Functionalization of Pyridine Rings : Takács et al. (2012) reported on the functionalization of pyridazin-3(2H)-one ring via palladium-catalyzed aminocarbonylation, demonstrating the reactivity of pyridine derivatives in forming complex organic compounds (Takács et al., 2012).
Exploration of Reaction Mechanisms : The study of reaction mechanisms involving pyridine derivatives was highlighted by Martens et al. (2010) and Hertog et al. (2010). They investigated the mechanisms of amination reactions of various bromopyridine derivatives, providing insights into the chemical behavior of these compounds (Martens et al., 2010); (Hertog et al., 2010).
Application in Drug Discovery : The synthesis and properties of 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, an intermediate in drug discovery, were explored by Li et al. (2012), demonstrating the application of pyridine derivatives in pharmaceutical research (Li et al., 2012).
Safety and Hazards
5-Bromo-N-methylpyridin-3-amine may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Relevant Papers The paper “Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities” discusses the use of this compound in the synthesis of novel pyridine derivatives .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of novel pyridine derivatives . These derivatives could potentially interact with various biological targets, depending on their specific structures and functional groups.
Mode of Action
The mode of action of 5-bromo-N-methylpyridin-3-amine is primarily through its role as a precursor in the synthesis of novel pyridine derivatives . The compound can undergo Suzuki cross-coupling reactions with several arylboronic acids to produce these derivatives . The resulting pyridine derivatives can then interact with their respective biological targets, leading to various biochemical changes.
Result of Action
The compound’s derivatives have been studied for their anti-thrombolytic, biofilm inhibition, and haemolytic activities . For instance, one of the derivatives, compound 4b, exhibited significant lysis activity against clot formation in human blood .
Biochemical Analysis
Biochemical Properties
5-Bromo-N-methylpyridin-3-amine plays a significant role in biochemical reactions, particularly in the synthesis of novel pyridine derivatives. It interacts with enzymes and proteins through binding interactions that can influence the activity of these biomolecules. For instance, it has been used in Suzuki cross-coupling reactions to produce pyridine derivatives, which have shown biological activities such as anti-thrombolytic and biofilm inhibition properties . The compound’s interactions with enzymes involved in these reactions highlight its importance in biochemical synthesis and potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can inhibit biofilm formation and exhibit haemolytic activities, indicating its potential impact on cellular health and disease prevention . The compound’s ability to modulate these cellular processes underscores its significance in biochemical research and potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, the compound has been shown to interact with arylboronic acids in Suzuki cross-coupling reactions, resulting in the formation of novel pyridine derivatives with biological activities . These interactions highlight the compound’s role in modulating biochemical pathways and its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it a valuable tool in biochemical research . Its stability and potential degradation products must be carefully monitored to ensure consistent results in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-thrombolytic and biofilm inhibition properties . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding the dosage effects of this compound is crucial for its safe and effective use in biomedical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in these pathways can affect cellular metabolism and overall biochemical processes . By modulating enzyme activity and metabolic flux, this compound can influence the production and utilization of metabolites, highlighting its potential as a metabolic regulator.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . By influencing its localization, these mechanisms can modulate the compound’s interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
5-bromo-N-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-8-6-2-5(7)3-9-4-6/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQZNDQSCOUIEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717794 | |
Record name | 5-Bromo-N-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873383-06-3 | |
Record name | 5-Bromo-N-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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